1-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-3-[(oxolan-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-3-[(oxolan-2-yl)methyl]urea is a synthetic compound with a unique structure that combines a chlorophenyl group, a dihydropyrazinone ring, and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-3-[(oxolan-2-yl)methyl]urea typically involves the following steps:
Formation of the Dihydropyrazinone Ring: The dihydropyrazinone ring is synthesized by reacting 3-chlorophenylhydrazine with an appropriate diketone under acidic conditions.
Introduction of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group is introduced via a nucleophilic substitution reaction using an oxolan-2-ylmethyl halide.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-3-[(oxolan-2-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrazinone ring.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction typically results in the formation of alcohol derivatives.
Substitution: Substitution reactions can yield various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-3-[(oxolan-2-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: It is explored for its use in the development of novel polymers and materials with unique properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: It inhibits key enzymes, leading to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-3-(3,5-dimethoxyphenyl)urea
- 1-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-3-(3-fluorophenyl)urea
Uniqueness
1-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-3-[(oxolan-2-yl)methyl]urea is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-11-3-1-4-12(9-11)21-7-6-18-14(15(21)22)20-16(23)19-10-13-5-2-8-24-13/h1,3-4,6-7,9,13H,2,5,8,10H2,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBYDHDBSCLARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.